Home > Products > Screening Compounds P92555 > 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione - 672265-76-8

7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-2804111
CAS Number: 672265-76-8
Molecular Formula: C16H18ClN5O3
Molecular Weight: 363.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Linagliptin * Compound Description: Linagliptin, also known as (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. It is used in the treatment of type 2 diabetes to improve glycemic control. Linagliptin exhibits a long duration of action, allowing for once-daily dosing. [, , , ] * Relevance: Linagliptin and 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione belong to the same class of compounds, the purine-2,6-diones. They share a core purine ring with a 2,6-dione functionality and substitutions at the 7 and 8 positions.

2. 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione * Compound Description: This compound is a key intermediate in the synthesis of Linagliptin. [] * Relevance: This intermediate shares the core purine-2,6-dione structure with 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione and demonstrates the synthetic versatility of this scaffold for developing diverse derivatives.

3. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2) * Compound Description: This compound and its 8-alkylamino substituted derivatives were synthesized and evaluated for their cardiovascular activities. Compound 2, along with its analog bearing an 8-(2-morpholin-4-yl-ethylamino) substituent (Compound 15), exhibited significant prophylactic antiarrhythmic activity. [] * Relevance: This compound shares the core structure of the purine-2,6-dione with 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione, highlighting the potential of modifications on the purine scaffold, particularly at the 7 and 8 positions, to influence biological activities.

4. 8-[(2-Aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione * Compound Description: Identified as a potent inhibitor of myeloperoxidase (MPO), this compound emerged from a high-throughput virtual screening study targeting novel MPO inhibitors. [] * Relevance: The structural similarity of this compound to 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione, particularly the presence of an aminoalkoxy side chain at the 8-position and an aromatic ring-containing substituent at the 7-position, suggests potential for designing novel compounds with MPO inhibitory activity.

5. (E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002) * Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist. Studies demonstrate its ability to potentiate the reinforcing effects of THC and to improve motor function in MPTP-treated marmosets, a model for Parkinson's disease. [, , , , , ] * Relevance: While sharing the core purine-2,6-dione structure with 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione, KW-6002 differs in its substituents at the 1, 3, 7, and 8 positions. These structural variations contribute to their different pharmacological activities, further highlighting the versatility of the purine scaffold for drug design.

6. 1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione (Compound 13) * Compound Description: This compound, particularly its two crystalline polymorphs, acts as a potent xanthine phosphodiesterase V inhibitor and is explored for its potential in treating erectile dysfunction. [] * Relevance: Belonging to the same class of purine-2,6-diones as 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione, this compound exemplifies the diverse biological activities achievable within this chemical class through modifications of the substituents on the core purine structure.

7. R(+)-8-([1-[3,4-dimethoxyphenyl]-2-hydroxyethyl]amino)-3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492) * Compound Description: MKS-492, a recognized type III isozyme inhibitor of cyclic nucleotide phosphodiesterase, demonstrates potent bronchodilatory and anti-inflammatory effects, particularly in the context of allergic asthma models. [] * Relevance: This compound, similar to 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione, belongs to the purine-2,6-dione family and highlights the potential of this scaffold for developing therapeutics targeting respiratory diseases.

Overview

The compound 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine and belongs to the class of xanthines. Xanthines are known for their pharmacological properties, particularly as bronchodilators and stimulants. This specific compound features a chlorobenzyl group and a methoxyethyl amino substituent, which may contribute to its biological activity and potential therapeutic applications.

Source

The chemical structure can be synthesized through various methods, often involving the modification of existing xanthine derivatives. The synthesis and characterization of similar compounds have been documented in patents and scientific literature, indicating ongoing research into their applications in medicine and pharmacology .

Classification
  • Chemical Class: Purine derivative
  • IUPAC Name: 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • CAS Number: Not specifically listed but related compounds have CAS numbers in the range of purines.
Synthesis Analysis

Methods

The synthesis of 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves several steps:

  1. Starting Material: The synthesis often begins with a xanthine derivative that can be modified through nucleophilic substitution or other organic reactions.
  2. Reagents: Common reagents include chlorinated benzyl compounds and amines. The reaction conditions may involve solvents like dimethylformamide or tetrahydrofuran.
  3. Reaction Conditions: Reactions are generally conducted under controlled temperatures and may require the presence of bases such as sodium carbonate or potassium hydroxide to facilitate the substitution reactions .

Technical Details

The process may involve:

  • Protection of reactive groups during synthesis.
  • Use of solvents for optimal solubility and reaction rate.
  • Purification steps such as crystallization or chromatography to isolate the desired product.
Molecular Structure Analysis

Structure

The molecular structure of 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be represented by its chemical formula:

C14H16ClN3O3C_{14}H_{16}ClN_{3}O_{3}

Data

Key structural features include:

  • A purine core with two carbonyl groups.
  • A chlorobenzyl substituent at the 7-position.
  • An amino group at the 8-position attached to a methoxyethyl chain.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for xanthines:

  1. Nucleophilic Substitution: The chlorobenzyl group can undergo nucleophilic attack by amines or other nucleophiles.
  2. Hydrolysis: The carbonyl groups may be hydrolyzed under acidic or basic conditions to yield different derivatives.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.

Mechanism of Action

Process

The mechanism of action for compounds like 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is primarily associated with its interaction with adenosine receptors. These compounds may act as antagonists or inhibitors that modulate physiological responses such as:

  • Bronchodilation
  • Increased heart rate
  • Enhanced alertness

Data

Research indicates that modifications in the structure can significantly affect receptor binding affinity and selectivity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data is not universally available but can be determined experimentally.
Applications

Scientific Uses

The compound has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new bronchodilators or stimulants.
  2. Research Tools: Used in studies investigating adenosine receptor functions and related pathways in various biological systems.
  3. Therapeutic Agents: Possible use in treating respiratory disorders due to its bronchodilatory effects.

Properties

CAS Number

672265-76-8

Product Name

7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione

Molecular Formula

C16H18ClN5O3

Molecular Weight

363.8

InChI

InChI=1S/C16H18ClN5O3/c1-21-13-12(14(23)20-16(21)24)22(15(19-13)18-7-8-25-2)9-10-5-3-4-6-11(10)17/h3-6H,7-9H2,1-2H3,(H,18,19)(H,20,23,24)

InChI Key

RHEYYPCNGXYNMD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCOC)CC3=CC=CC=C3Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.